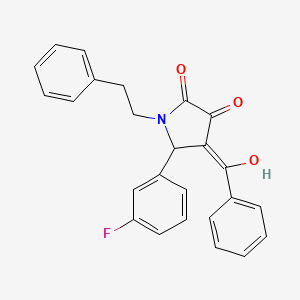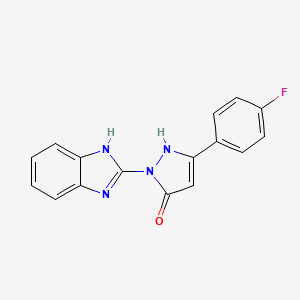![molecular formula C13H16ClNO2 B5255285 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5255285.png)
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72464 g/mol . This compound is characterized by the presence of a chloro group, an oxolan ring, and a benzamide moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 1-(oxolan-2-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxolan ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The benzamide moiety can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used. The reactions are usually conducted in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed. The reactions are performed under an inert atmosphere to prevent oxidation.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chloro group.
Oxidation Reactions: Products include lactones, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives of the benzamide moiety.
Scientific Research Applications
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates.
Industry: Employed in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide can be compared with other similar compounds, such as:
3-chloro-N-[1-(oxolan-2-yl)ethyl]aniline: Similar structure but with an aniline moiety instead of a benzamide moiety.
3-chloro-N-[1-(oxolan-2-yl)ethyl]acetamide: Similar structure but with an acetamide moiety instead of a benzamide moiety.
3-chloro-N-[1-(oxolan-2-yl)ethyl]propionamide: Similar structure but with a propionamide moiety instead of a benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(12-6-3-7-17-12)15-13(16)10-4-2-5-11(14)8-10/h2,4-5,8-9,12H,3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDRJRNXYMHZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5255215.png)

![4-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5255225.png)
![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5255231.png)
![2-(4-chlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B5255239.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5255264.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5255271.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5255277.png)
![3-[(2,2-diallylpyrrolidin-1-yl)carbonyl]benzonitrile](/img/structure/B5255294.png)
![N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide](/img/structure/B5255305.png)
![2-(5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-furyl)benzonitrile](/img/structure/B5255314.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5255322.png)
![N-[2-(4-chlorophenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5255336.png)
